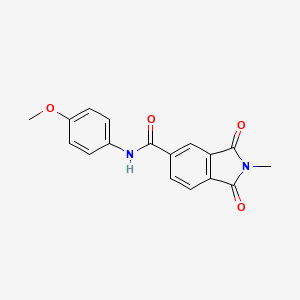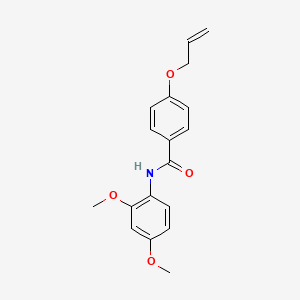
3-chloro-7-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide
Descripción general
Descripción
3-chloro-7-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide, commonly known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key player in the innate immune response and is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 activation results in the production of pro-inflammatory cytokines, chemokines, and other immune mediators that contribute to the development of inflammatory diseases. TAK-242 has been shown to inhibit TLR4 signaling and has potential therapeutic applications in a variety of inflammatory and infectious diseases.
Mecanismo De Acción
TAK-242 acts as a selective inhibitor of 3-chloro-7-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide signaling by binding to the intracellular domain of this compound and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of pro-inflammatory cytokine production and the attenuation of inflammatory responses. TAK-242 does not affect other TLRs or other immune signaling pathways, making it a specific and targeted therapeutic agent.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that TAK-242 inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to this compound activation. In vivo studies have shown that TAK-242 attenuates the development of inflammatory diseases, such as sepsis, acute lung injury, and rheumatoid arthritis, by reducing cytokine production, tissue damage, and immune cell infiltration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-242 has several advantages and limitations for use in laboratory experiments. One advantage is its specificity for 3-chloro-7-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide signaling, which allows for targeted inhibition of inflammatory responses. Another advantage is its stability and solubility, which make it easy to use in a variety of experimental settings. However, one limitation is its cost, which may limit its use in large-scale experiments. Another limitation is its potential off-target effects, which may require careful experimental design and interpretation.
Direcciones Futuras
There are several potential future directions for research on TAK-242. One direction is the development of more potent and selective 3-chloro-7-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide inhibitors that can be used in a wider range of inflammatory diseases. Another direction is the exploration of TAK-242 in combination with other therapeutic agents, such as antibiotics, to enhance its efficacy in infectious diseases. Additionally, further studies are needed to elucidate the mechanisms of TAK-242 action and to identify potential biomarkers of response to TAK-242 treatment.
Aplicaciones Científicas De Investigación
TAK-242 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that TAK-242 inhibits 3-chloro-7-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide signaling in various cell types, including macrophages, dendritic cells, and epithelial cells. In animal models, TAK-242 has been shown to attenuate the development of inflammatory diseases, such as sepsis, acute lung injury, and rheumatoid arthritis. Clinical trials have been conducted to evaluate the safety and efficacy of TAK-242 in patients with sepsis, periodontitis, and other inflammatory diseases.
Propiedades
IUPAC Name |
3-chloro-7-nitro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-11-9-4-1-5-10(18(20)21)12(9)22-13(11)14(19)17-8-3-2-6-16-7-8/h1-7H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMYMUUCBUOSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2Cl)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4411482.png)
![{3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4411489.png)
![4-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411497.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate](/img/structure/B4411499.png)

![2-[2-(methylamino)-2-oxoethoxy]-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B4411510.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4411517.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4411520.png)

![2,6-dimethyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411535.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4411573.png)

